molecular formula C7H8BNO6S B2779865 4-Methanesulfonyl-2-nitrophenylboronic acid CAS No. 2377609-89-5

4-Methanesulfonyl-2-nitrophenylboronic acid

Cat. No. B2779865
CAS RN: 2377609-89-5
M. Wt: 245.01
InChI Key: VOUHIAQGTGBDNQ-UHFFFAOYSA-N
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Description

4-Methanesulfonyl-2-nitrophenylboronic acid is a chemical compound with the molecular formula C7H8BNO6S . It has a molecular weight of 245.02 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8BNO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Chemical Reactions Analysis

This compound may be used as a reagent for sequential Suzuki cross-coupling reactions . It may also be involved in copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 245.02 . The compound is typically stored in a refrigerated environment .

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-Methanesulfonyl-2-nitrophenylboronic acid is its versatility in organic synthesis and its ability to form reversible covalent bonds with diols and other nucleophiles. However, its use can be limited by its sensitivity to moisture and air, which can cause degradation and affect its reactivity.

Future Directions

There are several future directions for the use of 4-Methanesulfonyl-2-nitrophenylboronic acid in scientific research. One potential direction is the development of this compound-based sensors for detecting diols and other nucleophiles in biological and environmental samples. Another potential direction is the use of this compound in the design of enzyme inhibitors for the treatment of various diseases. Additionally, the synthesis of this compound derivatives with improved stability and reactivity could lead to new applications in organic synthesis and materials science.
Conclusion:
In conclusion, this compound is a versatile compound that has significant potential in various fields of scientific research. Its ability to form reversible covalent bonds with diols and other nucleophiles makes it a useful tool in the design of enzyme inhibitors and sensors. While its use can be limited by its sensitivity to moisture and air, the development of this compound derivatives with improved stability and reactivity could lead to new applications in organic synthesis and materials science.

Synthesis Methods

The synthesis of 4-Methanesulfonyl-2-nitrophenylboronic acid can be achieved through various methods, including the reaction of 4-nitrophenylboronic acid with methanesulfonyl chloride in the presence of a base or the reaction of 4-methanesulfonyl-2-nitrophenol with boronic acid in the presence of a catalyst. These methods have been shown to be effective in producing this compound with high yields and purity.

Scientific Research Applications

4-Methanesulfonyl-2-nitrophenylboronic acid has been widely used in scientific research as a versatile reagent for various organic transformations. It has been used in the synthesis of various compounds, including heterocyclic compounds, amino acids, and peptides. This compound has also been shown to be an effective ligand for transition metal-catalyzed cross-coupling reactions.

properties

IUPAC Name

(4-methylsulfonyl-2-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BNO6S/c1-16(14,15)5-2-3-6(8(10)11)7(4-5)9(12)13/h2-4,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOUHIAQGTGBDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)C)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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